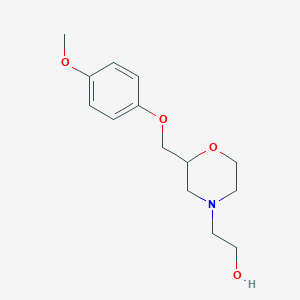
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol involves several steps. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 4-methoxyphenyl glycidyl ether. This intermediate is then reacted with morpholine to produce the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and cost-effectiveness .
化学反応の分析
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which it is used .
類似化合物との比較
2-(2-((4-Methoxyphenoxy)methyl)morpholino)ethanol can be compared with similar compounds such as:
Ethanol, 2-(4-methylphenoxy)-: This compound has a similar structure but differs in the substitution pattern on the phenoxy group.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: This compound is used as a photoinitiator in industrial applications and has a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]ethanol |
InChI |
InChI=1S/C14H21NO4/c1-17-12-2-4-13(5-3-12)19-11-14-10-15(6-8-16)7-9-18-14/h2-5,14,16H,6-11H2,1H3 |
InChIキー |
LKDMPBZQTZEMRI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2CN(CCO2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)

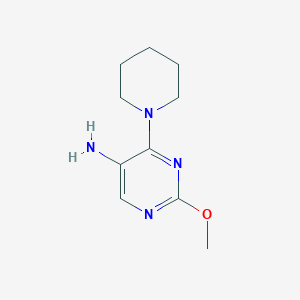


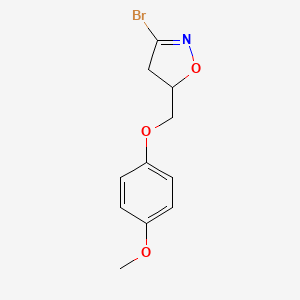
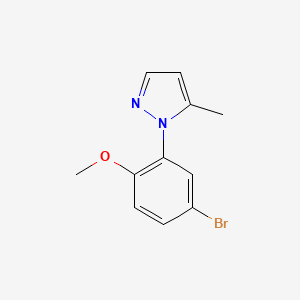
![N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11791251.png)
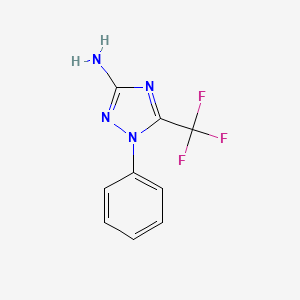
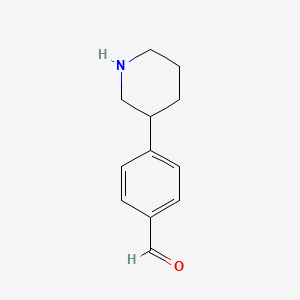
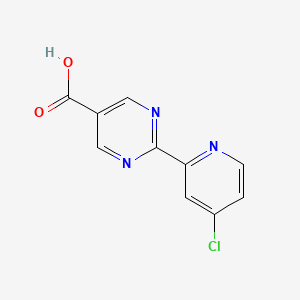
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)

